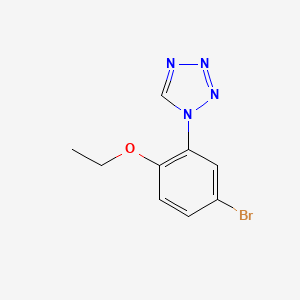
Methyl 2,6-difluoro-3-hydroxybenzoate
Descripción general
Descripción
Methyl 2,6-difluoro-3-hydroxybenzoate is a fluorinated aromatic ester . It has a molecular formula of C8H6F2O3 and a molecular weight of 188.13 . It is used in the synthesis of 9-hydroxy-13-(2,6-difluorophenyl)-3H-dibenzo[b,i]xanthen-3-one and 2,6-difluorobenzohydroxamic acid .
Synthesis Analysis
Methyl 2,6-difluoro-3-hydroxybenzoate can be synthesized from 2,6-difluorobenzoic acid via esterification with methanol . Another synthesis method involves the reaction of 2,6-difluoro-3-triisopropylsilyloxy-benzoic acid with SOCl2 in methanol .Molecular Structure Analysis
The InChI code for Methyl 2,6-difluoro-3-hydroxybenzoate is1S/C8H6F2O3/c1-13-8(12)6-4(9)2-3-5(11)7(6)10/h2-3,11H,1H3 . The structure of this compound can also be represented as a 2D Mol file or a computed 3D SD file . Physical And Chemical Properties Analysis
Methyl 2,6-difluoro-3-hydroxybenzoate has a molecular weight of 188.13 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Single Crystal and Theoretical Analysis
Methyl 4-hydroxybenzoate, a related compound to Methyl 2,6-difluoro-3-hydroxybenzoate, has been analyzed for its crystal structure and intermolecular interactions using Hirshfeld surface analysis and computational calculations. This research highlights its potential in the pharmaceutical industry due to its antimicrobial properties (Sharfalddin et al., 2020).
Biosynthesis in Plants
Hydroxybenzoic acids, including Methyl 2,6-difluoro-3-hydroxybenzoate, have been studied for their biosynthesis in plants. This research is crucial in understanding the natural production and potential applications in bioengineering and plant biochemistry (El-Basyouni et al., 1964).
Chemical Synthesis and Radiotracer Development
The synthesis of Methyl 2,6-difluoro-3-hydroxybenzoate derivatives has been explored for the development of new potential PET agents for imaging in cancers. This application demonstrates its importance in medical diagnostics and cancer research (Wang et al., 2013).
Fluorescence and Metal Interaction
Methyl 2,6-difluoro-3-hydroxybenzoate has been studied for its fluorescence and metal interaction properties, indicating potential applications in spectrofluorometry, environmental, and medicinal chemistry (Gülcan et al., 2022).
Photodegradation and Environmental Impacts
The photodegradation of parabens, related to Methyl 2,6-difluoro-3-hydroxybenzoate, has been analyzed, providing insights into the environmental impact and behavior of these compounds in aquatic environments (Gmurek et al., 2015).
Practical Synthesis for Medical Applications
A practical synthesis of Methyl 2,6-difluoro-3-hydroxybenzoate and its analogs has been developed, showing potential in the manufacturing of pharmaceutical drugs (Sperry & Sutherland, 2011).
Ionization and Chemical Properties
The ionization and chemical properties of fluorobenzoic acids, similar to Methyl 2,6-difluoro-3-hydroxybenzoate, have been studied, providing valuable information for their application in chemical synthesis and pharmaceutical formulations (Strong et al., 1982).
Safety And Hazards
Propiedades
IUPAC Name |
methyl 2,6-difluoro-3-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c1-13-8(12)6-4(9)2-3-5(11)7(6)10/h2-3,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXKUYJHKDPVBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1F)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,6-difluoro-3-hydroxybenzoate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-Amino-2-methoxyphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide](/img/structure/B1463545.png)



![2,6-Difluoro-N-[3-methyl-5-(3-thienyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B1463549.png)





![4-Bromo-2-{[3-(hydroxymethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1463557.png)


![Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-8-carboxylate hydrochloride](/img/structure/B1463562.png)